molecular formula C14H13NO6 B12540315 2,2'-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)azanediyl]diacetic acid CAS No. 802583-34-2

2,2'-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)azanediyl]diacetic acid

Cat. No.: B12540315
CAS No.: 802583-34-2
M. Wt: 291.26 g/mol
InChI Key: DUFMWMGDYXHCAN-UHFFFAOYSA-N
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Description

2,2’-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)azanediyl]diacetic acid is a chemical compound known for its unique structure and properties It is derived from the benzopyran family, which is known for its diverse biological activities

Preparation Methods

The synthesis of 2,2’-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)azanediyl]diacetic acid involves several steps. One common method includes the condensation of 4-methyl-2-oxo-2H-1-benzopyran-7-amine with diacetic acid under specific reaction conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents and conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2,2’-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)azanediyl]diacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)azanediyl]diacetic acid involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses .

Comparison with Similar Compounds

Similar compounds include other benzopyran derivatives such as:

Compared to these compounds, 2,2’-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)azanediyl]diacetic acid is unique due to its specific structure and the presence of diacetic acid moieties, which may confer distinct chemical and biological properties .

Properties

CAS No.

802583-34-2

Molecular Formula

C14H13NO6

Molecular Weight

291.26 g/mol

IUPAC Name

2-[carboxymethyl-(4-methyl-2-oxochromen-7-yl)amino]acetic acid

InChI

InChI=1S/C14H13NO6/c1-8-4-14(20)21-11-5-9(2-3-10(8)11)15(6-12(16)17)7-13(18)19/h2-5H,6-7H2,1H3,(H,16,17)(H,18,19)

InChI Key

DUFMWMGDYXHCAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)N(CC(=O)O)CC(=O)O

Origin of Product

United States

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